molecular formula C26H33NO3S B281429 2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281429
M. Wt: 439.6 g/mol
InChI Key: JBDOJOGACHQCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of sulfonamide compounds.

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and progression of certain types of cancer. By inhibiting the activity of BTK, TAK-659 can effectively inhibit the growth of cancer cells. TAK-659 has also been found to inhibit the production of inflammatory cytokines, which makes it effective in treating autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. TAK-659 has been shown to inhibit the activity of BTK, which leads to the inhibition of cancer cell growth. TAK-659 has also been found to inhibit the production of inflammatory cytokines, which makes it effective in treating autoimmune diseases. TAK-659 has been found to have a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages and limitations for lab experiments. One of the advantages of TAK-659 is its specificity for BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of TAK-659 is its poor solubility in water, which makes it difficult to administer in animal studies.

Future Directions

There are several future directions for the research on TAK-659. One of the future directions is to investigate the potential of TAK-659 in combination with other cancer drugs. Another future direction is to investigate the potential of TAK-659 in the treatment of other autoimmune diseases. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of TAK-659 in animal models and humans. Finally, the development of more efficient synthesis methods for TAK-659 is also an area of future research.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in various fields of scientific research. TAK-659 has been found to be effective in inhibiting the activity of BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of TAK-659 in animal models and humans.

Synthesis Methods

The synthesis method of TAK-659 involves a series of chemical reactions. The first step involves the preparation of 2,4,5-trimethylbenzenesulfonyl chloride by reacting 2,4,5-trimethylbenzenesulfonic acid with thionyl chloride. In the second step, 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine is prepared by reacting the corresponding dibenzo[b,d]furan with 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid. Finally, TAK-659 is obtained by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine.

Scientific Research Applications

TAK-659 has shown potential applications in various fields of scientific research. One of the most promising applications of TAK-659 is in the field of cancer research. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the development and progression of certain types of cancer. TAK-659 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. TAK-659 has also been found to be effective in treating autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Molecular Formula

C26H33NO3S

Molecular Weight

439.6 g/mol

IUPAC Name

2,4,5-trimethyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C26H33NO3S/c1-7-26(5,6)19-8-10-23-21(14-19)22-15-20(9-11-24(22)30-23)27-31(28,29)25-13-17(3)16(2)12-18(25)4/h9,11-13,15,19,27H,7-8,10,14H2,1-6H3

InChI Key

JBDOJOGACHQCBX-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.